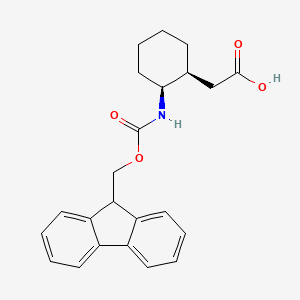

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,1,6-7,12-14H2,(H,24,27)(H,25,26)/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXZSXIIHSPJJ-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS No. 150114-97-9) is a novel amino acid derivative with potential therapeutic applications. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C20H21NO5

- Molecular Weight : 355.38 g/mol

- SMILES Notation : COCCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

These attributes suggest that the compound may exhibit unique interactions with biological targets due to its steric and electronic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds derived from the Fmoc framework. For instance, a related compound, IMB-1406, demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC50 values ranging from 6.92 to 8.99 μM, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This suggests that compounds structurally related to This compound could also possess significant antitumor properties.

The mechanisms underlying the antitumor effects of related compounds have been explored through various studies:

- Cell Cycle Arrest : Research indicates that these compounds can induce S-phase arrest in cancer cells, leading to inhibited proliferation.

- Apoptosis Induction : They have been shown to activate apoptotic pathways by modulating mitochondrial membrane potential and increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Target Interaction : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell signaling and apoptosis.

Case Studies

Several case studies have examined the biological activity of Fmoc-containing compounds:

- Study on IMB-1406 : This study provided insights into the compound's ability to inhibit cancer cell growth through apoptosis and cell cycle modulation .

- Evaluation of Related Compounds : A series of fluorescent ligands based on navarixin showed high affinity for CXCR receptors, indicating potential applications in inflammatory diseases and cancer therapy .

Scientific Research Applications

Basic Information

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.6 g/mol

- CAS Number : 1202003-49-3

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological interactions. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological systems.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral entry by interacting with viral glycoproteins. This mechanism has been particularly effective against viruses such as HIV and SARS-CoV, demonstrating the potential of these derivatives as therapeutic agents .

Antibacterial Activity

The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during synthesis allows for the formation of complex peptides with high purity and yield. The compound's structure makes it suitable for synthesizing peptides that may have therapeutic applications in treating diseases .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities. Research into its use in creating smart materials is ongoing, with promising results in terms of responsiveness to environmental stimuli .

Case Study 1: Antiviral Studies

A study published in a peer-reviewed journal demonstrated that modifications to the Fmoc group maintained antiviral activity against pseudotyped viruses. This indicates the potential for developing new antiviral drugs based on this compound's structure .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds revealed that certain analogs exhibited significant potency against multidrug-resistant bacterial strains. This highlights the importance of structure-activity relationships (SAR) in optimizing antibacterial efficacy .

Data Tables

| Modification | Effect on Activity |

|---|---|

| Substituent Positioning | Alters antibacterial potency |

| Functional Groups | Enhances interaction with targets |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The target compound is compared to analogs with modifications in cyclohexane substitution position, stereochemistry, and functional groups (Table 1).

Table 1: Key Structural and Physical Properties of Analogs

Functional and Reactivity Differences

- Cyclohexane Substitution Position: The target compound’s (1S,2S) configuration provides distinct spatial constraints compared to cis-4-amino analogs (). This affects peptide chain packing and solvent accessibility. equatorial amine orientation.

Functional Group Modifications :

Acid vs. Carboxylic Acid Derivatives :

- The (1S,2R)-cyclohexanecarboxylic acid derivative () has a stronger acidic proton (pKa ~4.5 vs. acetic acid’s ~2.8), influencing ionization under SPPS conditions .

Q & A

Q. What is the primary role of 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid in peptide synthesis?

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclohexylacetic acid derivative, commonly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary amine-protecting group, enabling stepwise peptide chain elongation. Its stereochemistry ((1S,2S)) ensures proper spatial orientation during coupling reactions, critical for maintaining peptide integrity. Post-synthesis, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage: Keep in a cool, dry place away from strong acids/bases to prevent decomposition .

- Waste Disposal: Collect organic waste in designated containers for incineration by licensed facilities .

Q. How can researchers purify this compound after synthesis?

Purification typically involves:

- Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility data (Note: Solubility parameters are not fully documented in available SDS) .

Advanced Research Questions

Q. How does stereochemistry ((1S,2S)) influence coupling efficiency in SPPS?

The (1S,2S) configuration ensures optimal spatial alignment of the cyclohexyl ring, reducing steric hindrance during amide bond formation. Studies suggest that mismatched stereochemistry (e.g., (1R,2S)) can reduce coupling yields by up to 40% due to unfavorable interactions with resin-bound peptides. Use chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical purity pre-synthesis .

Q. What analytical methods validate the integrity of this compound in complex peptide sequences?

- MALDI-TOF Mass Spectrometry: Confirm molecular weight accuracy (e.g., observed m/z 383.4000 vs. theoretical for C21H21NO6) .

- Circular Dichroism (CD): Assess conformational effects of the cyclohexyl group on peptide secondary structures.

- NMR (1H/13C): Assign peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and cyclohexyl moiety (δ 1.0–2.5 ppm) to detect impurities .

Q. How can researchers mitigate racemization during Fmoc deprotection?

Racemization is minimized by:

- Deprotection Conditions: Use 20% piperidine in DMF for ≤30 minutes to avoid base-induced chiral center inversion.

- Temperature Control: Maintain reactions at 0–4°C for temperature-sensitive sequences.

- Additives: Incorporate 0.1 M HOBt (hydroxybenzotriazole) to stabilize activated intermediates .

Methodological Notes

- Synthesis Optimization: For large-scale SPPS, pre-activate the compound with HBTU/DIPEA in DMF (1:2:4 molar ratio) to enhance coupling efficiency .

- Contradiction Alert: While SDS data lack ecotoxicological parameters (e.g., LC50), assume aquatic toxicity due to aromatic Fmoc residues and dispose of waste accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.